molecular formula C24H25N3O3S2 B2926246 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 683261-26-9

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2926246
CAS No.: 683261-26-9
M. Wt: 467.6
InChI Key: TUUFEZOZJFTXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a naphthothiazole moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which is then reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthothiazole moiety can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

The compound 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (ChemDiv Compound ID: 4554-0328) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure

The compound features a complex structure that includes:

  • A naphtho[1,2-d][1,3]thiazole core.
  • A sulfonyl group attached to a 3-methylpiperidine moiety.
  • A benzamide functionality.

The molecular formula is C24H25N3O3S2C_{24}H_{25}N_{3}O_{3}S_{2} with a molecular weight of approximately 455.5 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest it may inhibit certain cancer cell lines by interfering with specific signaling pathways.
  • Anti-inflammatory Effects : The sulfonyl group enhances its interaction with inflammatory mediators, potentially reducing inflammation.
  • Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against bacterial and fungal strains.

The proposed mechanism of action involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors involved in cancer progression and inflammation.
  • Signal Modulation : It may modulate signaling pathways that are critical for cell proliferation and survival .

Anticancer Studies

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)20.0

Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked reduction in TNF-alpha and IL-6 levels in treated cells compared to controls .

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha1507550
IL-62008060

Antimicrobial Evaluation

The antimicrobial activity was assessed against various pathogens using the disk diffusion method. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-9,11-12,16H,4-5,10,13-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFEZOZJFTXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.